3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
Description
3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features a piperidine ring, a dithiepan ring, and a pyridine moiety
Properties
IUPAC Name |
3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS2/c23-19(21-13-17-2-1-7-20-12-17)4-3-16-5-8-22(9-6-16)18-14-24-10-11-25-15-18/h1-2,7,12,16,18H,3-6,8-11,13-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECDKAXTUBHZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C3CSCCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide involves multiple steps, typically starting with the preparation of the piperidine and dithiepan intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings. Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to favor specific reaction pathways
Scientific Research Applications
3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine moieties may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and dithiepan-containing molecules. Compared to these, 3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds are 1,3-bis(4-piperidyl)propane and 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
